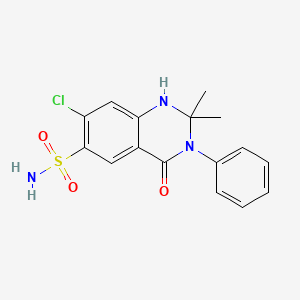

2,2-Dimethyl Metolazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,2-Dimethyl Metolazone is a chemical compound with the molecular formula C16H16ClN3O3S and a molecular weight of 365.83 g/mol. It belongs to the class of sulfonamide diuretics and is used primarily in medical applications to treat conditions such as hypertension and edema associated with congestive heart failure and kidney disorders.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl Metolazone involves multiple steps, starting with the reaction of 2,2-dimethyl-4-oxo-3-phenylquinazoline-6-sulfonamide with chlorinating agents to introduce the chlorine atom. The reaction conditions typically require the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the chlorination process.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to ensure the quality and yield of the final product. Purification steps, including crystallization and filtration, are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethyl Metolazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in anhydrous solvents.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carboxylic acids.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

2,2-Dimethyl Metolazone has several scientific research applications across various fields:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying sulfonamide chemistry.

Biology: The compound is utilized in biological assays to investigate its diuretic properties and potential effects on renal function.

Medicine: As a diuretic, it is used to treat conditions like hypertension and edema. Research continues to explore its efficacy and safety profile in clinical settings.

Industry: It serves as a precursor in the synthesis of other pharmaceuticals and chemical compounds.

Wirkmechanismus

2,2-Dimethyl Metolazone exerts its diuretic effect by inhibiting the reabsorption of sodium and chloride in the distal convoluted tubules and collecting ducts of the kidneys. This inhibition leads to increased excretion of water, sodium, and potassium, thereby reducing fluid retention and lowering blood pressure.

Molecular Targets and Pathways Involved: The compound targets the sodium-chloride symporter (NCC) in the renal tubules, leading to the inhibition of sodium reabsorption. This action results in increased urine output and decreased blood volume.

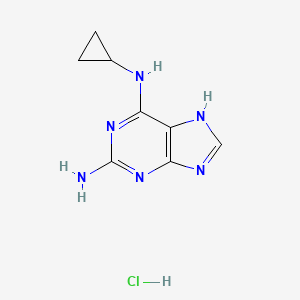

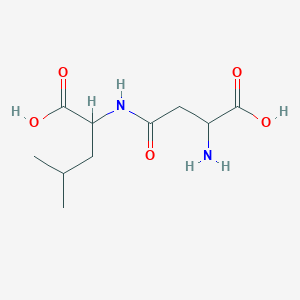

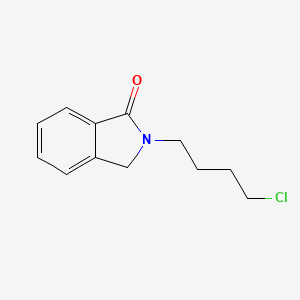

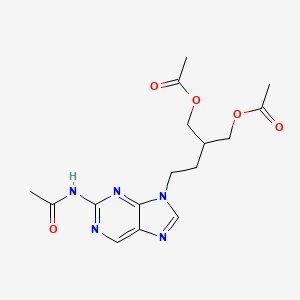

Vergleich Mit ähnlichen Verbindungen

Metolazone

Hydrochlorothiazide

Chlorthalidone

Indapamide

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Eigenschaften

Molekularformel |

C16H16ClN3O3S |

|---|---|

Molekulargewicht |

365.8 g/mol |

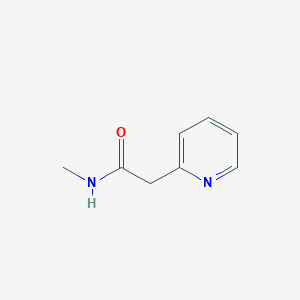

IUPAC-Name |

7-chloro-2,2-dimethyl-4-oxo-3-phenyl-1H-quinazoline-6-sulfonamide |

InChI |

InChI=1S/C16H16ClN3O3S/c1-16(2)19-13-9-12(17)14(24(18,22)23)8-11(13)15(21)20(16)10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H2,18,22,23) |

InChI-Schlüssel |

SXFLRAGFJYCTEJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3)S(=O)(=O)N)Cl)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)

![N-[2-propan-2-yloxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B15354788.png)

![N-((1S,6S)-6-(3-(5-(Difluoromethyl)-1,3,4-oxadiazol-2-yl)-5-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-2,2-difluorocyclohexyl)-2,2-difluoropropanamide](/img/structure/B15354793.png)

![2,2'-[(2,6-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B15354794.png)